molecular formula C11H15NO4 B2449322 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid CAS No. 1260004-15-6

2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

Cat. No.: B2449322
CAS No.: 1260004-15-6
M. Wt: 225.244
InChI Key: RSHMDDPZZGLVAD-UHFFFAOYSA-N
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Description

2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylacetic acid, characterized by the presence of an amino group and two substituents on the aromatic ring: an ethoxy group at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-ethoxy-4-methoxybenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may also bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 2-Amino-2-(3-methoxy-4-ethoxyphenyl)acetic acid
  • 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
  • 2-Amino-2-(3-methoxy-4-hydroxyphenyl)acetic acid

Comparison:

  • Structural Differences: The position and type of substituents on the aromatic ring vary among these compounds, affecting their chemical reactivity and biological activity.
  • Uniqueness: 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is unique due to the specific combination of ethoxy and methoxy groups, which may confer distinct properties in terms of solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHMDDPZZGLVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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